MK-0354 - 1934699-08-7

MK-0354

Catalog Number: EVT-7989761
CAS Number: 1934699-08-7
Molecular Formula: C7H8N6
Molecular Weight: 176.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK-0354, is an orally administered drug candidate under development by Merck for the treatment of atherosclerosis and related disorders. It targets G protein-coupled receptor, or GPCR, that have the potential to regulate plasma lipid profiles, including HDL, or the good cholesterol, similar to the therapeutic action of niacin.
Source and Classification

MK-0354 is classified as a partial agonist of the GPR109A receptor. It was initially identified and profiled through various pharmacological studies aimed at developing niacin-like agents that could effectively manage lipid levels without the common adverse reactions such as cutaneous flushing. The compound's efficacy was evaluated in both Phase I and II clinical trials, demonstrating its potential for therapeutic application in lipid management .

Synthesis Analysis

The synthesis of MK-0354 involves several key steps focusing on the preparation of 5,5-fused pyrazoles. The process typically includes:

  1. Formation of Pyrazole Ring: The initial step involves creating a pyrazole structure, which is crucial for the compound's biological activity.
  2. Modification: Following the formation of the pyrazole ring, further modifications are performed to enhance receptor activity and selectivity towards GPR109A.
  3. Finalization: The synthesis concludes with purification and characterization of MK-0354 to ensure its structural integrity and potency.

Technical parameters such as reaction conditions (temperature, time) and purification methods (chromatography) are critical in achieving high yields and purity levels in the final product.

Molecular Structure Analysis

MK-0354 features a complex molecular structure characterized by its fused pyrazole framework. The molecular formula is C₇H₈N₄, indicating the presence of nitrogen-rich groups that contribute to its receptor binding properties. Key structural features include:

  • Tetrazole Group: This five-membered ring contributes to the compound's interaction with GPR109A.
  • Cyclopentane Framework: Provides structural stability and influences the conformational flexibility necessary for receptor binding.

The compound has an effective concentration (EC50) of approximately 1.65 μM for human GPR109A, indicating its potency in activating this receptor .

Chemical Reactions Analysis

MK-0354 participates in various chemical reactions primarily related to its interaction with biological receptors. Its mechanism involves:

  1. Binding to GPR109A: Upon administration, MK-0354 binds to GPR109A, leading to a cascade of intracellular signaling events.
  2. G Protein Activation: The compound activates G proteins while showing minimal recruitment of β-arrestins, distinguishing it from other agonists that may trigger more extensive signaling pathways.
  3. Inhibition of cAMP Production: Stimulation with MK-0354 results in decreased cyclic adenosine monophosphate (cAMP) levels, which is a significant pathway in lipid metabolism regulation.

These reactions highlight MK-0354's selective pharmacological profile, allowing it to exert beneficial effects on lipid levels while avoiding unwanted side effects like flushing .

Mechanism of Action

The mechanism of action for MK-0354 revolves around its role as a biased agonist at GPR109A. Key points include:

  • Selective Activation: MK-0354 preferentially activates G protein signaling pathways over β-arrestin pathways. This selective activation is crucial for achieving desired therapeutic effects without triggering side effects typically associated with full agonists.
  • Reduction of Free Fatty Acids: Clinical studies have shown that MK-0354 effectively reduces plasma free fatty acid levels through its action on GPR109A, which plays a vital role in lipid metabolism .

This mechanism supports the development of MK-0354 as a potential treatment option for dyslipidemia with an improved tolerability profile compared to traditional niacin therapies.

Physical and Chemical Properties Analysis

MK-0354 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 164.17 g/mol.
  • Solubility: The compound's solubility characteristics are essential for its bioavailability and efficacy in clinical applications.
  • Stability: MK-0354 demonstrates stability under physiological conditions, which is critical for maintaining its therapeutic activity.

These properties are vital for understanding how MK-0354 behaves in biological systems and its potential effectiveness as a therapeutic agent .

Applications

MK-0354 has several promising applications in scientific and medical fields:

  1. Lipid Management: Its primary application lies in managing dyslipidemia by reducing plasma free fatty acids without causing flushing.
  2. Research Tool: As a selective agonist for GPR109A, MK-0354 serves as an important tool for studying the receptor's role in metabolic processes.
  3. Therapeutic Development: The compound's profile suggests potential use in developing new therapies aimed at improving lipid profiles in patients resistant to traditional treatments.
Introduction to MK-0354 and Hydroxycarboxylic Acid Receptor 2 (HCAR2) Pharmacology

HCAR2 as a Therapeutic Target in Metabolic and Inflammatory Disorders

Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A or NIACR1, is a Gi-protein-coupled receptor (GPCR) activated by endogenous metabolites like β-hydroxybutyrate and butyrate, as well as exogenous compounds including niacin (nicotinic acid) [2] [5] [9]. This receptor is expressed in adipocytes, immune cells (neutrophils, macrophages, dendritic cells), and epithelial tissues (intestine, skin), positioning it as a critical regulator of metabolic and inflammatory pathways [2] [10].

Activation of HCAR2 triggers two primary biological responses:

  • Anti-lipolytic Effect: HCAR2 coupling to Gi inhibits adenylyl cyclase, reducing intracellular cAMP levels and suppressing triglyceride breakdown in adipocytes, thereby lowering plasma free fatty acid (FFA) concentrations [2] [6].
  • Anti-inflammatory Action: In immune cells, HCAR2 activation dampens pro-inflammatory cytokine release and promotes apoptosis of neutrophils, offering therapeutic potential in atherosclerosis, inflammatory bowel disease, and neuroinflammation [2] [9].

Genetic knockout studies in mice confirm HCAR2's non-redundant role; loss of receptor function abolishes the FFA-lowering effects of niacin and exacerbates inflammatory responses in disease models [2] [6].

Table 1: Biological Functions of HCAR2 Activation

Tissue/Cell TypePrimary Signaling PathwayPhysiological Outcome
AdipocytesGi/cAMP inhibitionReduced lipolysis, lowered plasma FFAs
Macrophages/NeutrophilsGi-dependent and independentSuppressed pro-inflammatory cytokine release
Intestinal EpitheliumGi-β-arrestinEnhanced gut barrier function, anti-colitic effects
Skin KeratinocytesGi and β-arrestinProstaglandin-mediated flushing (full agonists)

Rationale for Developing Partial Agonists: Balancing Efficacy and Adverse Effects

Niacin, a full HCAR2 agonist, effectively lowers triglycerides and raises HDL-C but causes dose-limiting cutaneous flushing via prostaglandin D₂ (PGD₂) release from dermal cells [4] [7]. This flushing is mechanistically linked to strong β-arrestin recruitment, which activates phospholipase A₂ and subsequent cyclooxygenase-1 (COX-1)-dependent pathways [4] [7].

Partial agonists like MK-0354 were designed to retain metabolic efficacy while minimizing adverse effects through two key mechanisms:

  • Submaximal Receptor Activation: Partial agonists stabilize receptor conformations that favor Gi coupling over β-arrestin recruitment, reducing flushing triggers [1] [4].
  • Tissue-Selective Signaling: Differential expression of co-factors (e.g., GRKs) in metabolic vs. dermal tissues may allow dissociation of metabolic benefits from cutaneous side effects [4] [8].

MK-0354 exemplifies this strategy, exhibiting ~60–70% efficacy of niacin in cAMP inhibition assays but negligible β-arrestin recruitment in cell-based systems [1] [4].

MK-0354 in the Context of Niacin Receptor Ligand Development

MK-0354 (chemical name: 5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2H-1,2,3,4-tetrazole; CAS: 851776-28-8) is a pyrazole-tetrazole derivative developed by Merck as a selective HCAR2 partial agonist [1] [8]. Its molecular structure features a bicyclic pyrazole core linked to a tetrazole moiety, serving as a carboxylic acid bioisostere critical for receptor interaction [1] [4].

Table 2: Key Biochemical Properties of MK-0354

PropertyValueExperimental Context
Molecular FormulaC₇H₈N₆ [1] [8]
Molecular Weight176.18 g/mol [1]
HCAR2 Binding (hEC₅₀)1.65 µM (human)cAMP assay in CHO cells
HCAR2 Binding (mEC₅₀)1.08 µM (mouse) [1]
Selectivity vs. HCAR3>100-fold selectiveNo activation at 100 µM
Functional Efficacy60–70% of niacin response [1]

Mechanistic Insights from Structural Biology:

  • Binding Pocket Specificity: Cryo-EM structures reveal that MK-0354 binds within HCAR2's orthosteric pocket, forming ionic interactions with Arg¹¹¹³.³⁶ (transmembrane helix 3) and hydrogen bonds with Gln¹¹²³.³⁷ [4] [7].
  • Partial Agonism Determinants: The tetrazole group engages Arg¹¹¹³.³⁶ less efficiently than niacin's carboxylate, likely contributing to submaximal Gi activation and weak β-arrestin recruitment [4] [7].
  • Receptor Dynamics: MK-0354 induces a distinct conformational change in transmembrane helix 5 (TM5) compared to full agonists, stabilizing an intermediate activation state [7].

Table 3: Pharmacological Comparison of HCAR2 Ligands

LigandTypehHCAR2 EC₅₀ (µM)β-arrestin RecruitmentFlushing Profile
NiacinFull agonist0.8–1.2StrongSevere
MK-6892Full agonist0.001ModerateReduced
MK-0354Partial agonist1.65WeakMinimal
GSK256073Full agonist0.02StrongModerate

In Vivo Differentiation:In murine models, MK-0354 (10–100 mg/kg) reduced plasma FFAs comparably to niacin but did not induce vasodilation at maximal doses. Crucially, it blocked niacin-induced flushing without affecting PGD₂-mediated vasodilation, confirming its mechanism-based advantage [1] [4].

Therapeutic Implications:While MK-0354 advanced to Phase II trials for dyslipidemia, its development highlighted a critical insight: Partial agonism sufficiently suppresses lipolysis but may not fully replicate niacin's HDL-raising effects, suggesting additional pathways contribute to niacin's benefits [1] [6]. This spurred second-generation candidates (e.g., MK-1903) with optimized efficacy-flushing dissociation [4] [8].

Properties

CAS Number

1934699-08-7

Product Name

MK-0354

IUPAC Name

3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Molecular Formula

C7H8N6

Molecular Weight

176.18 g/mol

InChI

InChI=1S/C7H8N6/c1-2-4-5(3-1)8-9-6(4)7-10-12-13-11-7/h1-3H2,(H,8,9)(H,10,11,12,13)

InChI Key

LTQYSJKGRPGMPO-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)NN=C2C3=NNN=N3

Canonical SMILES

C1CC2=C(C1)NN=C2C3=NNN=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.